what is the function of BS-181 as a CDK7 inhibitor
what is the function of BS-181 as a CDK7 inhibitor
An In-depth Technical Guide on the Core Function of BS-181 as a CDK7 Inhibitor
Introduction
Cyclin-dependent kinase 7 (CDK7) stands as a critical regulator of two fundamental cellular processes: cell cycle progression and transcription.[1][2] As a component of the CDK-activating kinase (CAK) complex, alongside Cyclin H and MAT1, CDK7 is responsible for the activating phosphorylation of several cell cycle CDKs, including CDK1, CDK2, CDK4, and CDK6.[1][3][4] Furthermore, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of the largest subunit of RNA polymerase II (Pol II), a crucial step for the initiation of transcription.[2][3] Given that deregulation of CDK activity is a hallmark of nearly all cancers, CDK7's dual role makes it a compelling target for anticancer drug development.[1][5] BS-181, a pyrazolo[1,5-a]pyrimidine-derived compound, was developed through computer-aided drug design as a potent and selective inhibitor of CDK7.[1][6] This document provides a comprehensive overview of the function of BS-181, its mechanism of action, and its effects on cancer cells.
BS-181: A Selective CDK7 Inhibitor
BS-181 is a small molecule that demonstrates high selectivity for CDK7.[5][7] It exhibits significantly greater potency against CDK7 compared to other members of the CDK family, making it a valuable tool for studying the specific roles of CDK7 and a promising lead compound for cancer therapeutics.[1][7]
Mechanism of Action
The primary function of BS-181 is the direct inhibition of the kinase activity of CDK7. This inhibition disrupts the two major cellular processes regulated by CDK7.
Inhibition of Transcription
BS-181 blocks the phosphorylation of the RNA Polymerase II C-terminal domain (CTD) at the Serine 5 position, a key substrate of CDK7.[6][8] This event is critical for the initiation of transcription.[9] By preventing this phosphorylation, BS-181 effectively perturbs transcriptional elongation, leading to the downregulation of short-lived anti-apoptotic proteins such as Mcl-1 and XIAP, as well as crucial cell cycle regulators like cyclin D1.[6]
Disruption of Cell Cycle Progression
As the kinase component of the CAK complex, CDK7 is essential for activating other CDKs that drive the cell cycle forward.[1][3] BS-181 inhibits this CAK activity, thereby preventing the activating phosphorylation of CDK1 and CDK2 on their T-loop residues.[3][10] This blockade leads to a failure of cell cycle progression, primarily causing cells to arrest in the G0/G1 phase.[6][8]
Cellular Effects of BS-181 in Cancer Models
The inhibition of CDK7 by BS-181 translates into significant anticancer activities in various cancer cell lines, including breast, gastric, colorectal, lung, and prostate cancers.[6][7]
Induction of Apoptosis
Treatment with BS-181 leads to a dose- and time-dependent increase in apoptosis in cancer cells.[6] This is achieved through the modulation of key apoptosis-related proteins:
-
Upregulation of Pro-apoptotic Proteins: Expression of Bax and caspase-3 is significantly increased.[6][11]
-
Downregulation of Anti-apoptotic Proteins: The levels of Bcl-2 and XIAP are markedly reduced.[6]
Cell Cycle Arrest
BS-181 treatment induces a significant arrest of cancer cells in the G0/G1 phase of the cell cycle, accompanied by a reduction in the S and G2/M phase populations.[6][8] At lower concentrations, this G1 arrest is the predominant effect, while at higher concentrations, cells accumulate in the sub-G1 phase, which is indicative of apoptosis.[8]
Inhibition of Proliferation, Migration, and Invasion
BS-181 effectively inhibits the growth of various cancer cell lines.[6][8] Furthermore, it has been shown to decrease the migration and invasion capabilities of cancer cells in vitro, suggesting a potential role in controlling metastasis.[6] The anti-invasive and anti-migratory effects may be linked to the modulation of the cell cycle and the induction of apoptosis.[6]
Quantitative Data
The following tables summarize the quantitative data regarding the inhibitory activity of BS-181.
Table 1: Inhibitory Concentration (IC50) of BS-181 against Cyclin-Dependent Kinases
| Kinase | IC50 (nM) | Selectivity vs. CDK7 |
| CDK7 | 21[7] | 1x |
| CDK2 | 880[7] | ~42x |
| CDK5 | 3000[8] | ~143x |
| CDK9 | 4200[8] | ~200x |
| CDK1 | >3000[7] | >143x |
| CDK4 | >3000[7] | >143x |
| CDK6 | >3000[7] | >143x |
Data compiled from multiple sources.[7][8]
Table 2: Anti-proliferative Activity (IC50) of BS-181 in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) |
| Gastric Cancer | MKN28 | ~17-22[6] |
| SGC-7901 | ~17-22[6] | |
| AGS | ~17-22[6] | |
| BGC823 | ~17-22[6] | |
| Breast Cancer | MCF-7 | 15.1 - 20[8] |
| Colorectal Cancer | Various | 11.5 - 15.3[8] |
| Lung Cancer | Various | 11.5 - 37.3[8] |
| Prostate Cancer | Various | 11.5 - 37.3[8] |
| Osteosarcoma | Various | 11.5 - 37.3[8] |
Data compiled from multiple sources.[6][8]
Experimental Protocols
Detailed methodologies for key experiments used to characterize the function of BS-181 are provided below.
In Vitro Kinase Assay
-
Objective: To determine the IC50 of BS-181 against purified kinase enzymes.
-
Methodology:
-
Purified recombinant CDK7/CycH/MAT1 complex is incubated with increasing concentrations of BS-181.[7]
-
ATP is added to the reaction to initiate the kinase activity.
-
After incubation, the amount of remaining ATP is measured using a luciferase-based assay (e.g., Kinase-Glo®).[7]
-
The luminescence signal is inversely proportional to the kinase activity.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[7]
-
Cell Proliferation Assay (CCK-8/MTT)
-
Objective: To measure the effect of BS-181 on the viability and proliferation of cancer cells.
-
Methodology:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with various concentrations of BS-181 (or vehicle control) for a specified duration (e.g., 48-72 hours).[6]
-
A solution of CCK-8 or MTT is added to each well and incubated.
-
The absorbance is measured using a microplate reader at the appropriate wavelength.
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells, and IC50 values are determined.[6]
-
Cell Cycle Analysis by Flow Cytometry
-
Objective: To determine the effect of BS-181 on cell cycle distribution.
-
Methodology:
-
Cells are treated with BS-181 at various concentrations for a set time (e.g., 24 hours).[12]
-
Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
Fixed cells are washed and then stained with a solution containing propidium iodide (PI) and RNase A.[12]
-
The DNA content of the cells is analyzed using a flow cytometer.
-
The percentage of cells in the G0/G1, S, and G2/M phases is quantified using cell cycle analysis software.[6][12]
-
Apoptosis Assay by Flow Cytometry
-
Objective: To quantify the induction of apoptosis by BS-181.
-
Methodology:
-
Cells are treated with BS-181 as described for other assays.
-
Cells (including floating and adherent) are harvested and washed.
-
Cells are resuspended in binding buffer and stained with Annexin V-FITC and propidium iodide (PI).[7]
-
Samples are analyzed by flow cytometry.
-
The percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic cells can be determined.[7]
-
Western Blotting
-
Objective: To analyze the expression levels of specific proteins involved in transcription, cell cycle, and apoptosis.
-
Methodology:
-
Cells are treated with BS-181 and then lysed to extract total proteins.
-
Protein concentration is determined using a BCA or Bradford assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., phospho-RNA Pol II Ser5, Cyclin D1, XIAP, Bcl-2, Bax, Caspase-3, p-CDK1, p-CDK2).[2][6]
-
After washing, the membrane is incubated with an appropriate HRP-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[6]
-
Visualizations
Signaling Pathway Diagram
Caption: Mechanism of action of BS-181 as a dual inhibitor of CDK7's transcriptional and cell cycle functions.
Experimental Workflow Diagram
Caption: A typical experimental workflow for evaluating the cellular effects of BS-181.
In Vivo Efficacy
Preclinical studies have demonstrated the in vivo stability and antitumor activity of BS-181. In mouse models, BS-181 has a plasma elimination half-life of 405 minutes following intraperitoneal administration.[5][7] In xenograft models using human cancer cells (e.g., MCF-7 breast cancer, BGC823 gastric cancer), treatment with BS-181 resulted in a dose-dependent reduction in tumor growth without apparent toxicity.[5][6][7] For instance, daily doses of 10 mg/kg and 20 mg/kg led to 25% and 50% reductions in tumor growth, respectively, over a two-week period in an MCF-7 xenograft model.[7]
Conclusion and Future Directions
BS-181 is a potent and highly selective inhibitor of CDK7 that functions by disrupting both the transcriptional and cell-cycle-regulating activities of its target. Its ability to inhibit the phosphorylation of RNA Pol II and cell cycle CDKs leads to G1 arrest and apoptosis in a wide range of cancer cells, demonstrating significant anti-proliferative and anti-tumor activity both in vitro and in vivo. While BS-181 itself has demonstrated some poor drug-like properties, it has served as a critical lead compound.[13] Its success in preclinical studies has paved the way for the development of second-generation, non-covalent CDK7 inhibitors with improved pharmacological properties, such as samuraciclib (CT7001), which has advanced into clinical trials.[13][14] The continued investigation into selective CDK7 inhibition remains a promising avenue for the development of novel cancer therapeutics.
References
- 1. The development of a selective cyclin-dependent kinase inhibitor that shows antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyclin-dependent kinase 7 (CDK7) is an emerging prognostic biomarker and therapeutic target in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. G1 Cell Cycle Arrest and Extrinsic Apoptotic Mechanisms Underlying the Anti-Leukemic Activity of CDK7 Inhibitor BS-181 [mdpi.com]
- 4. Cyclin-dependent kinase 7 - Wikipedia [en.wikipedia.org]
- 5. CDK7 inhibitor BS-181 Small Molecule (Tool Compound) | Small Molecules (Tool Compounds) - Ximbio [ximbio.com]
- 6. Selective CDK7 inhibition with BS-181 suppresses cell proliferation and induces cell cycle arrest and apoptosis in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selective CDK7 inhibition with BS-181 suppresses cell proliferation and induces cell cycle arrest and apoptosis in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - Zhang - Translational Cancer Research [tcr.amegroups.org]
